molecular formula C17H27ClN2O2 B6041197 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride

1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride

Cat. No.: B6041197
M. Wt: 326.9 g/mol
InChI Key: INLFGZAJTPKAQH-WGCWOXMQSA-N
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Description

1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride is a complex organic compound with a unique structure that combines a piperazine ring with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The prop-1-enyl group can be reduced to form saturated derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the prop-1-enyl group can yield a propyl derivative.

Scientific Research Applications

1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methoxyphenyl group may also contribute to its biological activity by interacting with cellular enzymes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride is unique due to the combination of its piperazine ring and methoxyphenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-3-5-15-6-7-16(17(14-15)20-2)21-13-4-10-19-11-8-18-9-12-19;/h3,5-7,14,18H,4,8-13H2,1-2H3;1H/b5-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLFGZAJTPKAQH-WGCWOXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCN2CCNCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCN2CCNCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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